JTC-017 was developed as part of research efforts aimed at understanding the modulation of serotonin receptors and their impact on neurological functions. The compound is classified under the category of small molecule drugs, which are characterized by their low molecular weight and ability to interact with biological systems at the molecular level.
The synthesis of JTC-017 involves several steps that utilize standard organic chemistry techniques. The primary method includes:
The detailed synthetic route can be complex, often requiring optimization to improve yield and selectivity.
JTC-017 can be represented by its chemical formula, which is C19H22N2O2S. Its molecular structure features a unique arrangement that allows it to effectively bind to serotonin receptors:
Data regarding its molecular weight is approximately 342.45 g/mol, which fits within the typical range for pharmacologically active compounds.
JTC-017 undergoes several chemical reactions that are critical for its activity:
The mechanism of action of JTC-017 primarily involves its interaction with the serotonin 5-HT2C receptor:
JTC-017 possesses several notable physical and chemical properties:
JTC-017 has several potential applications in scientific research:
JTC-017 (chemical name: 3,5-dichloro-N-[5-(diethylsulfamoyl)-3-(dimethylamino)-2-methoxyphenyl]-4-hydroxybenzamide) is a synthetic small molecule antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1), with the molecular formula C₂₀H₂₅Cl₂N₃O₅S and a molecular weight of 490.4 g/mol [1] [5]. Its structure features a benzamide core substituted with chlorine atoms, methoxy, and sulfonamide groups, which confer selectivity for CRHR1. The sulfonamide moiety enhances binding affinity by interacting with transmembrane domain residues of CRHR1, while the dichlorophenol group contributes to metabolic stability [1].
JTC-017 competitively inhibits corticotropin-releasing hormone (CRH) binding to CRHR1, a G-protein-coupled receptor (GPCR), with a reported in vitro IC₅₀ of <10 nM [1]. This antagonism occurs at the orthosteric site, directly competing with endogenous CRH. While JTC-017 primarily targets CRHR1, nociceptin receptors (NOP/ORL-1) are structurally related GPCRs sharing ~60% sequence homology with classical opioid receptors. NOP receptors possess little affinity for traditional opioids but are activated by nociceptin/orphanin FQ (N/OFQ) [2] [7]. The molecular recognition of NOP involves residues in transmembrane helices 2, 3, 6, and 7, forming a binding pocket distinct from orthosteric opioid sites [2] [10].
Property | Value |
---|---|
CAS Registry Number | 357330-77-9 |
Molecular Formula | C₂₀H₂₅Cl₂N₃O₅S |
Molecular Weight | 490.4 g/mol |
IUPAC Name | 3,5-dichloro-N-[5-(diethylsulfamoyl)-3-(dimethylamino)-2-methoxyphenyl]-4-hydroxybenzamide |
SMILES | CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Primary Target | CRHR1 |
Binding Affinity (IC₅₀) | <10 nM (CRHR1) |
JTC-017 functions as an orthosteric antagonist at CRHR1, directly occupying the CRH binding site and preventing receptor activation [1] [5]. This contrasts with allosteric modulators, which bind to topographically distinct sites and induce conformational changes that indirectly influence orthosteric ligand affinity or efficacy [3] [8]. Allosteric modulators are classified as:
Orthosteric drugs like JTC-017 face challenges in selectivity due to conserved active sites across receptor families. Allosteric modulators offer advantages in selectivity because allosteric sites are less conserved. However, studies indicate that allosteric modulators cause minimal structural perturbation to orthosteric pockets. Analysis of 21 protein complexes revealed that allosteric modulator binding alters orthosteric pocket volumes by <15%, supporting structure-based drug design efforts targeting allosteric sites [3] [8]. JTC-017's high affinity for CRHR1 allows low-dose efficacy, minimizing off-target binding—a key advantage of potent orthosteric inhibitors [8].
JTC-017 modulates stress-induced pain through CRHR1 antagonism, affecting key signaling cascades:
Nociceptin receptors (NOP) also modulate pain via Cav2.2 channels. NOP activation inhibits Cav2.2 through Gβγ subunits released from Gαi/o proteins. This causes voltage-dependent inhibition, reducing presynaptic Ca²⁺ influx and glutamate release in spinal cord dorsal horn neurons [2] [7]. While JTC-017 primarily targets CRHR1, NOP antagonists like JTC-801 show analogous effects by blocking N/OFQ-induced Cav2.2 inhibition and downstream hyperalgesia [9].
JTC-017 significantly modulates neurotransmitter systems involved in pain and stress:
Neurotransmitter | Effect of JTC-017 | Functional Outcome |
---|---|---|
Noradrenaline | ↓ 62% hippocampal release | Reduced anxiety, visceral analgesia |
Acetylcholine | Normalization in myenteric plexus | Restored colonic motility |
ACTH/Cortisol | ↓ Plasma levels | Attenuated HPA axis hyperactivity |
NO/PGs | Likely reduction (indirect evidence) | Decreased peripheral sensitization |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9